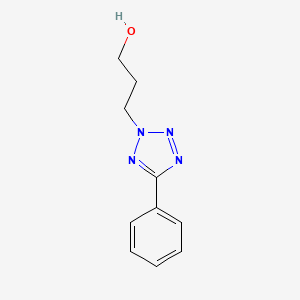
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol
Overview
Description
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their high nitrogen content and are used in various applications, including pharmaceuticals, agriculture, and materials science. The compound this compound features a tetrazole ring attached to a phenyl group and a propanol chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol typically involves the reaction of 5-phenyl-1H-tetrazole with appropriate reagents to introduce the propanol chain. One common method is the Chan–Evans–Lam coupling reaction, where 5-phenyl-1H-tetrazole is treated with a suitable boronic acid derivative under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using reagents like sodium azide.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as high nitrogen content for energetic materials.
Mechanism of Action
The mechanism of action of 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes and receptors, modulating their activity. The phenyl group and propanol chain contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol can be compared with other tetrazole derivatives, such as:
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which can affect its reactivity and biological activity.
3-(5-phenyltetrazol-2-yl)adamantane-1-carbohydrazide: This compound features an adamantane moiety, which provides different steric and electronic properties compared to the propanol chain.
The uniqueness of this compound lies in its combination of the tetrazole ring, phenyl group, and propanol chain, which together confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-8-4-7-14-12-10(11-13-14)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQXGCCAFGRFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


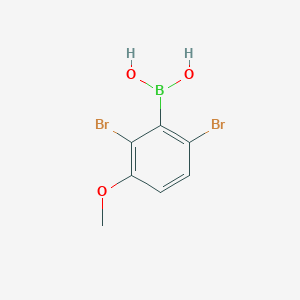


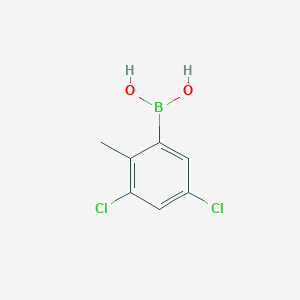
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
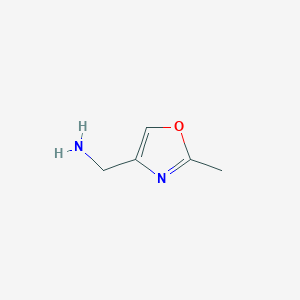
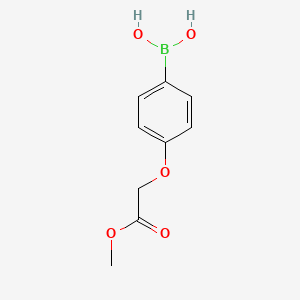



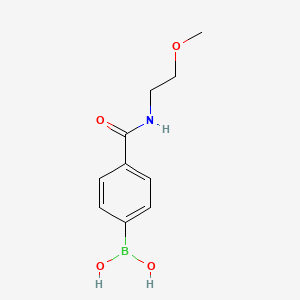

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

